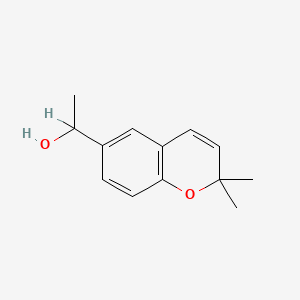

Demethoxyencecalinol

Description

Properties

IUPAC Name |

1-(2,2-dimethylchromen-6-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-9(14)10-4-5-12-11(8-10)6-7-13(2,3)15-12/h4-9,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIIMFRGWJJFIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OC(C=C2)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60992518 | |

| Record name | 1-(2,2-Dimethyl-2H-1-benzopyran-6-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60992518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71822-00-9 | |

| Record name | α,2,2-Trimethyl-2H-1-benzopyran-6-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71822-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-6-methanol, alpha,2,2-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071822009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,2-Dimethyl-2H-1-benzopyran-6-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60992518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(1-Hydroxyethyl)-2,2-dimethyl-2H-1-benzopyran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031553 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Demethoxyencecalinol: A Technical Overview of its Chemical Structure, Properties, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxyencecalinol, a member of the chromene class of compounds, is a natural product found in a variety of plant species. First identified in plants such as Eupatorium adenophorum, Helianthella uniflora, and Ageratina altissima, this molecule has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the chemical structure, spectroscopic data, and known biological context of this compound, alongside detailed experimental protocols for its characterization. While direct evidence of its interaction with specific signaling pathways is not yet available in the public domain, we will explore potential avenues of investigation based on the activities of structurally related compounds.

Chemical Structure and Properties

This compound is chemically known as 1-(2,2-dimethylchromen-6-yl)ethanol. Its structure features a benzopyran core with a 1-hydroxyethyl substituent at the 6-position and two methyl groups at the 2-position.

Chemical Structure:

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C13H16O2 | [1][2] |

| Molecular Weight | 204.26 g/mol | [1][2] |

| IUPAC Name | 1-(2,2-dimethylchromen-6-yl)ethanol | [1][2] |

| CAS Number | 71822-00-9 | [1] |

| SMILES | CC(C1=CC2=C(C=C1)OC(C=C2)(C)C)O | [1] |

| Physical Description | Powder | [1] |

| Purity (Typical) | >98% | [1] |

| Solubility | N/A | [1] |

Spectroscopic Analysis: Structural Elucidation by NMR

The definitive structure of this compound has been elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize the ¹H and ¹³C NMR data.

Table 2: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 3 | 5.60 | d | 9.9 |

| 4 | 6.25 | d | 9.9 |

| 5 | 7.15 | d | 8.2 |

| 7 | 7.02 | dd | 8.2, 2.1 |

| 8 | 7.28 | d | 2.1 |

| 1' | 4.85 | q | 6.5 |

| 2' | 1.47 | d | 6.5 |

| 2-Me | 1.44 | s | |

| 2-Me | 1.44 | s | |

| OH | 1.75 | br s |

Table 3: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 2 | 76.9 |

| 3 | 122.9 |

| 4 | 130.5 |

| 4a | 121.1 |

| 5 | 128.8 |

| 6 | 139.3 |

| 7 | 124.7 |

| 8 | 115.8 |

| 8a | 153.8 |

| 1' | 70.1 |

| 2' | 25.1 |

| 2-Me | 28.1 |

| 2-Me | 28.1 |

Experimental Protocols: NMR Spectroscopy

The following are typical experimental protocols for the acquisition of NMR data for the structural elucidation of this compound.[3]

General Parameters:

-

Spectrometer: 500 MHz NMR Spectrometer

-

Solvent: Deuterated chloroform (B151607) (CDCl₃)

-

Temperature: 298 K

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

¹H NMR Spectroscopy:

-

Prepare a solution of this compound in CDCl₃ (approximately 5 mg/mL).

-

Acquire a one-dimensional proton NMR spectrum.

-

Typical acquisition parameters:

-

Spectral width: 12 ppm

-

Acquisition time: 4 seconds

-

Relaxation delay: 2 seconds

-

Number of scans: 16

-

-

Process the data with an exponential window function (line broadening of 0.3 Hz) followed by Fourier transformation.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the residual solvent peak or TMS.

-

Integrate all signals and determine the multiplicity and coupling constants for each resonance.

¹³C NMR Spectroscopy:

-

Use the same sample prepared for ¹H NMR spectroscopy.

-

Acquire a one-dimensional carbon-13 NMR spectrum with proton decoupling.

-

Typical acquisition parameters:

-

Spectral width: 220 ppm

-

Acquisition time: 1 second

-

Relaxation delay: 2 seconds

-

Number of scans: 1024

-

-

Process the data with an exponential window function (line broadening of 1.0 Hz) followed by Fourier transformation.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

Biological Activity and Potential Signaling Pathways

While specific studies on the biological activities of this compound are limited, the broader class of chromenes and related phenolic compounds have demonstrated a range of pharmacological effects.

Potential Biological Activities:

-

Insecticidal Activity: Chromenes isolated from Ageratina altissima have shown larvicidal and adulticidal activity against the Aedes aegypti mosquito, the vector for dengue fever. This suggests that this compound may possess insecticidal properties.

-

Antimicrobial, Anti-inflammatory, and Anticancer Potential: Polyphenolic compounds, which include the chromene scaffold, are well-documented for their antioxidant, antimicrobial, anti-inflammatory, and anticancer activities. However, specific studies to confirm these activities for this compound are needed.

Potential Signaling Pathway Interactions (Hypothetical):

Currently, there is no direct experimental evidence detailing the specific signaling pathways modulated by this compound. However, based on the activities of other natural products with similar structural motifs, the following pathways represent logical starting points for future investigation:

-

NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of inflammation and cell survival. Many natural polyphenolic compounds exert their anti-inflammatory and anticancer effects by inhibiting the NF-κB signaling cascade.

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in various cancers, and it is a known target for a number of natural product-based therapeutic agents.

The diagram below illustrates a generalized workflow for investigating the potential interaction of this compound with these key signaling pathways.

Caption: Hypothetical workflow for investigating the signaling pathway interactions of this compound.

Isolation and Synthesis

Isolation from Natural Sources:

-

Extraction: The dried and powdered plant material is typically extracted with organic solvents of increasing polarity, such as hexane, ethyl acetate, and methanol.

-

Fractionation: The crude extracts are then subjected to column chromatography over silica (B1680970) gel or other stationary phases to separate the components based on polarity.

-

Purification: Fractions containing the compound of interest are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

Chemical Synthesis:

A detailed protocol for the total synthesis of this compound is not published. However, a synthetic route for the closely related precursor, 1-(2,2-dimethyl-2H-chromen-6-yl)ethan-1-one, has been described. The final step to obtain this compound would involve the reduction of the ketone functionality to a secondary alcohol, a standard transformation in organic synthesis.

The diagram below outlines a plausible experimental workflow for the synthesis of this compound based on available literature for related compounds.

References

- 1. An in silico molecular docking and simulation study to identify potential anticancer phytochemicals targeting the RAS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Network Pharmacology and Molecular Docking-Based Approach to Explore Potential Bioactive Compounds from Kaempferia parviflora on Chemokine Signaling Pathways in the Treatment of Psoriasis Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

The Biosynthesis Pathway of Demethoxyencecalinol in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethoxyencecalinol, a naturally occurring benzofuran (B130515) found predominantly in plant species of the Asteraceae family, has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for metabolic engineering and sustainable production. This technical guide delineates the proposed biosynthetic pathway of this compound, drawing upon current scientific literature and biosynthetic principles of related secondary metabolites. It provides a comprehensive overview of the precursor pathways, key enzymatic steps, and plausible intermediates. While specific enzymes for this pathway are yet to be fully characterized, this document presents detailed experimental protocols for their identification, characterization, and kinetic analysis. Furthermore, this guide includes structured tables for the presentation of future quantitative data and visual diagrams of the proposed pathway and experimental workflows to facilitate further research and drug development endeavors.

Introduction

This compound is a member of the chromene and benzofuran class of natural products, which are known for a wide range of biological activities.[1] It is prominently found in various species of the Ageratina genus, within the Asteraceae family. The elucidation of its biosynthetic pathway is a critical step towards harnessing its full potential through biotechnological approaches, which can offer a more sustainable and scalable alternative to extraction from natural sources. This guide synthesizes the current understanding of the biosynthesis of related compounds to propose a pathway for this compound and provides a roadmap for its experimental validation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from two primary metabolic routes: the shikimic acid pathway, providing the aromatic precursor, and the methylerythritol phosphate (B84403) (MEP) pathway, which supplies the isoprenoid unit. A study on the biosynthesis of related benzofuran derivatives in Tagetes patula, another member of the Asteraceae family, provides strong evidence for this proposed route.[2] The pathway can be divided into three key stages:

-

Formation of Precursors: The aromatic precursor, 4-hydroxyacetophenone, is derived from L-phenylalanine, a product of the shikimic acid pathway. The isoprenoid precursor, dimethylallyl pyrophosphate (DMAPP), is synthesized via the MEP pathway.

-

Prenylation: A crucial step involves the attachment of the dimethylallyl group from DMAPP to the aromatic ring of 4-hydroxyacetophenone. This reaction is catalyzed by a prenyltransferase.

-

Cyclization and Oxidation: The prenylated intermediate undergoes intramolecular cyclization to form a dihydrobenzofuran ring, which is subsequently oxidized to create the final benzofuran structure of this compound.

A diagram of the proposed biosynthetic pathway is presented below:

Key Enzymes and Intermediates

While the specific enzymes for this compound biosynthesis have not been definitively identified, based on analogous pathways, the following enzyme classes are expected to be involved:

-

Aromatic Prenyltransferase (PTase): These enzymes catalyze the Friedel-Crafts alkylation of the aromatic ring of 4-hydroxyacetophenone with DMAPP. Plant aromatic PTases are often membrane-bound and can exhibit specificity for their aromatic and isoprenoid substrates.

-

Cyclase: Following prenylation, a cyclase is proposed to catalyze the intramolecular cyclization of the prenylated intermediate to form the dihydrobenzofuran ring. This cyclization could potentially be spontaneous or enzyme-catalyzed.

-

Oxidase/Cytochrome P450 Monooxygenase: The final step is likely an oxidation reaction to form the furan (B31954) ring from the dihydrofuran intermediate. Cytochrome P450 monooxygenases are frequently involved in such oxidative modifications in plant secondary metabolism.

Quantitative Data Presentation

To facilitate future research and comparison of experimental results, all quantitative data should be summarized in clearly structured tables. Examples are provided below.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate(s) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH | Optimal Temp. (°C) |

|---|---|---|---|---|---|---|

| Ageratina sp. PTase | 4-Hydroxyacetophenone | |||||

| DMAPP | ||||||

| Ageratina sp. Cyclase | Prenyl-4-hydroxyacetophenone |

| Ageratina sp. Oxidase | Dihydrothis compound | | | | | |

Table 2: Metabolite Concentrations in Ageratina sp.

| Tissue Type | Growth Stage | 4-Hydroxyacetophenone (µg/g FW) | This compound (µg/g FW) | Other Related Compounds (µg/g FW) |

|---|---|---|---|---|

| Young Leaves | Vegetative | |||

| Mature Leaves | Vegetative | |||

| Roots | Vegetative |

| Flowers | Reproductive | | | |

Experimental Protocols

The following protocols provide a framework for the identification and characterization of the enzymes involved in the this compound biosynthetic pathway.

Protocol 1: Identification of Candidate Genes

This protocol outlines a transcriptomics-based approach to identify candidate genes encoding the biosynthetic enzymes.

Methodology:

-

Plant Material: Collect different tissues (e.g., young leaves, mature leaves, roots, flowers) from Ageratina species known to produce this compound.

-

Metabolite Analysis: Quantify this compound levels in each tissue using HPLC or GC-MS to identify tissues with high and low accumulation.

-

RNA Extraction and Sequencing: Extract total RNA from high- and low-producing tissues and perform transcriptome sequencing (RNA-Seq).

-

Bioinformatic Analysis:

-

Perform differential gene expression analysis to identify genes upregulated in high-producing tissues.

-

Conduct co-expression analysis to find genes with expression patterns similar to known genes in precursor pathways (e.g., phenylalanine ammonia-lyase).

-

Use BLAST and other homology search tools to identify sequences with similarity to known aromatic prenyltransferases, cyclases, and cytochrome P450 monooxygenases.

-

-

Candidate Gene Selection: Prioritize candidate genes based on the convergence of evidence from differential expression, co-expression, and homology analyses.

Protocol 2: In Vitro Enzyme Assays

This protocol describes the functional characterization of candidate enzymes through in vitro assays.

Methodology:

-

Gene Cloning and Heterologous Expression:

-

Clone the full-length coding sequences of candidate genes into an appropriate expression vector (e.g., for E. coli or yeast).

-

Express and purify the recombinant proteins. For membrane-bound enzymes like many PTases and P450s, expression in a yeast system with microsomal preparations may be necessary.

-

-

Substrate Synthesis: Synthesize or procure the proposed substrates: 4-hydroxyacetophenone, DMAPP, and the prenylated intermediate (for the cyclase and oxidase assays).

-

Prenyltransferase Assay:

-

Prepare a reaction mixture containing the purified candidate PTase, 4-hydroxyacetophenone, DMAPP, and necessary cofactors (e.g., Mg2+) in a suitable buffer.

-

Incubate at an optimal temperature and stop the reaction at various time points.

-

Extract the products and analyze by HPLC or LC-MS to detect the formation of prenyl-4-hydroxyacetophenone.

-

-

Cyclase and Oxidase Assays:

-

Use the product of the PTase reaction (or synthesized standard) as the substrate for the candidate cyclase. Analyze for the formation of the dihydrobenzofuran intermediate.

-

Use the product of the cyclase reaction as the substrate for the candidate oxidase (e.g., a P450 in a microsomal assay with NADPH). Analyze for the formation of this compound.

-

-

Kinetic Analysis: Determine the kinetic parameters (Km and kcat) for each confirmed enzyme by varying the substrate concentrations and measuring the initial reaction velocities.

Conclusion

The proposed biosynthetic pathway for this compound provides a solid foundation for future research. The experimental protocols outlined in this guide offer a systematic approach to identify and characterize the key enzymes involved. Elucidating this pathway will not only deepen our understanding of plant secondary metabolism but also pave the way for the metabolic engineering of microorganisms or plants for the sustainable production of this compound and its derivatives for potential pharmaceutical and other applications.

References

In-Depth Technical Guide to Demethoxyencecalinol: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxyencecalinol, a naturally occurring benzopyran derivative, has garnered attention within the scientific community for its potential therapeutic applications, including antibacterial, anti-inflammatory, and antioxidant properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and synthesis, and an exploration of its known biological activities and associated signaling pathways. All quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.

Physicochemical Properties

This compound, with the chemical name 1-(2,2-dimethylchromen-6-yl)ethanol, is a colorless crystalline solid.[1] Its fundamental physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₆O₂ | [1] |

| Molecular Weight | 204.26 g/mol | [1] |

| Melting Point | 30-32 °C | [1] |

| Appearance | Powder | [1] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone. Hardly soluble in water. | [1] |

| CAS Number | 71822-00-9 | [1] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the chromene ring, the vinyl proton, the gem-dimethyl groups, the methine proton of the ethanol (B145695) substituent, and the methyl group of the ethanol substituent.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the olefinic carbons of the pyran ring, the quaternary carbon bearing the gem-dimethyl groups, and the carbons of the ethanol side chain.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is anticipated to exhibit characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

C-H stretch (aromatic and aliphatic): Multiple bands in the 2850-3100 cm⁻¹ region.

-

C=C stretch (aromatic and vinyl): Absorptions around 1500-1650 cm⁻¹.

-

C-O stretch: Bands in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would likely show a molecular ion peak (M⁺) at m/z 204. The fragmentation pattern is expected to involve the loss of a methyl group (M-15), a water molecule (M-18) from the alcohol, and cleavage of the ethanol side chain.

Experimental Protocols

Isolation from Natural Sources

This compound has been isolated from various plant species, notably from the genus Ageratina, such as Ageratina adenophora.[2][3] A general protocol for the isolation of chromenes from plant material is outlined below.

Workflow for Isolation of this compound

Caption: General workflow for the isolation of this compound.

Detailed Methodology:

-

Plant Material and Extraction: Dried and powdered aerial parts of Ageratina adenophora are subjected to extraction with methanol at room temperature for an extended period.

-

Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Chromatographic Separation: The ethyl acetate fraction, which is likely to contain this compound, is subjected to column chromatography on silica gel. The column is typically eluted with a gradient of n-hexane and ethyl acetate.

-

Purification: Fractions containing the compound of interest are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Structural Elucidation: The structure of the isolated pure compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, MS, and IR spectroscopy.

Chemical Synthesis

Biological Activities and Signaling Pathways

This compound has been reported to possess antibacterial, anti-inflammatory, and antioxidant properties.[1] The underlying mechanisms of action are subjects of ongoing research. Based on studies of related chromene derivatives, potential signaling pathways involved in its biological activities can be proposed.

Anti-inflammatory Activity

The anti-inflammatory effects of chromene compounds are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. For instance, some dimethoxy flavones, which share structural similarities with this compound, have been shown to inhibit cyclooxygenases (COX-1 and COX-2) and the production of pro-inflammatory cytokines like TNF-α and IL-1β.[1] Furthermore, studies on demethoxycurcumin, another related compound, have demonstrated its ability to suppress the lipopolysaccharide (LPS)-induced inflammatory response in microglial cells by down-regulating the NF-κB and MAPK signaling pathways.[4]

Potential Anti-inflammatory Signaling Pathway

Caption: Potential anti-inflammatory mechanism of this compound.

Antioxidant Activity

The antioxidant properties of phenolic compounds like this compound are generally attributed to their ability to scavenge free radicals and chelate metal ions. The hydroxyl group on the chromene scaffold is a key structural feature for this activity. The mechanism likely involves the donation of a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it and preventing oxidative damage to cellular components.

Antibacterial Activity

The precise antibacterial mechanism of this compound is not fully elucidated. However, studies on other natural antimicrobial compounds suggest several possibilities. These include the disruption of the bacterial cell membrane integrity, leading to the leakage of intracellular components, and the inhibition of essential bacterial enzymes or metabolic pathways.[5] For example, some polyphenols are known to interfere with microbial respiration and DNA synthesis.[6]

Proposed Antibacterial Mechanism

References

- 1. Anti-inflammatory effect of certain dimethoxy flavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological properties of active compounds from Ageratina adenophora - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation of a compound from Eupatorium adenophorum (Spreng.) [Ageratina adenophora (Spreng.)] causing hepatotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Demethoxycurcumin, a natural derivative of curcumin attenuates LPS-induced pro-inflammatory responses through down-regulation of intracellular ROS-related MAPK/NF-kappaB signaling pathways in N9 microglia induced by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical Profile, Antioxidant and Antibacterial Activities, Mechanisms of Action of the Leaf Extract of Aloe arborescens Mill - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review [mdpi.com]

Demethoxyencecalinol: A Technical Guide to Purity and Stability

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available information on synthetic Demethoxyencecalinol. It is important to note that publicly accessible, peer-reviewed data on the synthesis, purity, and stability of this specific compound is limited. Therefore, this guide combines the available data with generalized experimental protocols and workflows applicable to chromene-based natural products. The experimental sections should be considered as templates and require specific validation.

Introduction

This compound, systematically named 6-(1-Hydroxyethyl)-2,2-dimethyl-2H-1-benzopyran, is a naturally occurring chromene derivative.[1] Chromenes are a class of heterocyclic compounds widely found in plants and are recognized for their diverse biological activities, making them of interest to the pharmaceutical and medicinal chemistry sectors. This guide aims to consolidate the known information regarding this compound and provide a framework for its purity and stability assessment.

Chemical Structure and Properties:

| Property | Value | Source |

| IUPAC Name | 1-(2,2-dimethylchromen-6-yl)ethanol | PubChem |

| Synonyms | This compound, 6-(1-Hydroxyethyl)-2,2-dimethyl-2H-1-benzopyran | PubChem |

| CAS Number | 71822-00-9 | PubChem |

| Molecular Formula | C₁₃H₁₆O₂ | [1] |

| Molecular Weight | 204.26 g/mol | [1] |

| Appearance | Solid (presumed) | General Knowledge |

| Solubility | Data not available | - |

Purity Profile of Synthetic this compound

Detailed purity data for synthetically produced this compound is not extensively reported in the scientific literature. However, a typical purity analysis for a synthetic chromene derivative would involve a combination of chromatographic and spectroscopic techniques.

Table 2.1: Representative Purity Data for a Synthetic Batch (Hypothetical)

| Analytical Method | Parameter | Specification (Typical) | Result |

| HPLC-UV | Assay | ≥ 98.0% | Data not available |

| Total Impurities | ≤ 2.0% | Data not available | |

| Any single unknown impurity | ≤ 0.5% | Data not available | |

| LC-MS | Major Peak (m/z) | [M+H]⁺ = 205.1223 | Data not available |

| ¹H NMR | Conforms to structure | Conforms | Data not available |

| Residual Solvents (GC) | e.g., Ethyl Acetate | ≤ 5000 ppm | Data not available |

| e.g., Hexane | ≤ 290 ppm | Data not available | |

| Water Content (Karl Fischer) | ≤ 0.5% | Data not available |

Stability of Synthetic this compound

The stability of this compound has not been specifically documented. Generally, chromene derivatives can be susceptible to degradation under various stress conditions.[2][3] Stability studies are crucial to determine the shelf-life and appropriate storage conditions.

Table 3.1: Summary of Forced Degradation Studies (Hypothetical)

| Stress Condition | Duration | Assay (%) | Major Degradants Formed |

| Acid Hydrolysis (0.1 M HCl, 60°C) | 24 hours | Data not available | Data not available |

| Base Hydrolysis (0.1 M NaOH, 60°C) | 24 hours | Data not available | Data not available |

| Oxidative (3% H₂O₂, RT) | 24 hours | Data not available | Data not available |

| Thermal (80°C, solid state) | 7 days | Data not available | Data not available |

| Photolytic (ICH Q1B) | 1.2 million lux hours | Data not available | Data not available |

Long-Term Stability Recommendation (Hypothetical): Based on the general stability of related natural products, it is recommended to store this compound in a well-closed container, protected from light, at a controlled room temperature or under refrigerated conditions.[2]

Experimental Protocols (Generalized)

The following are generalized protocols for the types of experiments that would be required to determine the purity and stability of this compound. These would need to be optimized and validated for this specific molecule.

4.1 Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: HPLC with UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.

-

Gradient Program: Start at 70% A, ramp to 100% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in methanol (B129727) to a concentration of 1 mg/mL.

4.2 Forced Degradation Studies

Forced degradation studies are essential for understanding the degradation pathways and for developing stability-indicating analytical methods.[3][4]

-

Acid Hydrolysis: Dissolve this compound in a 1:1 mixture of acetonitrile and 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

-

Base Hydrolysis: Dissolve this compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

-

Oxidative Degradation: Dissolve this compound in acetonitrile and add 3% hydrogen peroxide. Keep at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound in an oven at 80°C for 7 days.

-

Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Visualized Workflows

The following diagrams illustrate generalized workflows for the isolation and stability testing of a natural product like this compound.

Conclusion and Future Directions

This compound is a known natural product with potential for further scientific investigation. However, the current body of public literature lacks detailed studies on its synthesis, purification, and stability. For this compound to be considered for further development, comprehensive studies are required to:

-

Develop and validate a scalable synthetic route.

-

Establish a comprehensive purity profile, including the identification and characterization of process-related impurities and potential degradants.

-

Conduct thorough stability studies under various conditions to establish its degradation pathways and determine a suitable shelf-life.

The information and generalized protocols provided in this guide serve as a foundational framework for researchers and drug development professionals to design and execute these necessary studies.

References

- 1. 6-(1-Hydroxyethyl)-2,2-dimethyl-2H-1-benzopyran | C13H16O2 | CID 156221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. STABILITY TESTING OF HERBAL NATURAL PRODUCTS | PPTX [slideshare.net]

- 3. researchgate.net [researchgate.net]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethoxyencecalinol is a naturally occurring benzofuran (B130515) derivative found in select species of the Asteraceae family. This compound, along with its structurally related chromenes and benzofurans, has garnered scientific interest due to its potential biological activities, including neuroprotective, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of this compound and its related natural compounds, summarizing their chemical properties, natural sources, and known biological effects. Detailed experimental protocols for isolation and biological evaluation are presented, alongside signaling pathway diagrams to elucidate potential mechanisms of action. This document aims to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Natural products remain a vital source of novel chemical scaffolds for drug discovery. The structural diversity of these compounds provides a rich platform for identifying new therapeutic agents. Among these, this compound, a member of the encecalin (B14886) class of natural products, has emerged as a compound of interest. Primarily isolated from plants of the Helianthella and Helianthus genera, this benzofuran derivative exhibits a range of biological activities that warrant further investigation. This guide will delve into the chemical and biological profile of this compound and its analogs, providing a technical framework for future research and development.

Chemical Properties and Structure

This compound is characterized by a 2,3-dihydrobenzofuran (B1216630) core. Its chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C13H14O2 | [1] |

| Molecular Weight | 202.25 g/mol | [1] |

| CAS Number | 19013-07-1 | [1] |

| Class | Benzofuran, Phenol | [1] |

Related Natural Compounds:

Several other structurally related compounds are often co-isolated with this compound or found in related plant species. These include other benzofurans and chromenes, which share a common biosynthetic origin. Notable related compounds include:

-

Encecalin: A chromene with demonstrated antimicrobial activity.

-

Eupatoriochromene: A chromene with plant growth regulatory effects.

-

Demethoxycurcumin and Bisdemethoxycurcumin: While structurally different (diarylheptanoids), these compounds are sometimes discussed in the context of encecalin derivatives due to their natural origin and anti-inflammatory properties.[2]

Natural Sources and Biosynthesis

Natural Sources

This compound has been identified as a constituent of the essential oil of certain plants within the Asteraceae family.

| Plant Species | Part of Plant | Reference |

| Helianthella uniflora | Aerial parts | |

| Helianthus tuberosus (Jerusalem artichoke) | Tuber | [1] |

Biosynthesis

The precise biosynthetic pathway of this compound has not been fully elucidated. However, it is hypothesized to be derived from the shikimate pathway, which produces aromatic amino acids like phenylalanine and tyrosine. These precursors can then undergo a series of enzymatic reactions, including cyclization and modifications, to form the benzofuran ring structure.

References

Demethoxyencecalinol: A Technical Deep Dive into its Discovery, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethoxyencecalinol, a naturally occurring chromene derivative, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the discovery, historical context, and physicochemical properties of this compound. It details the experimental protocols for its isolation and structural elucidation, presents available quantitative data on its cytotoxic effects against various cancer cell lines, and explores its potential mechanisms of action, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Historical Context

This compound was first isolated and identified in 1977 by the renowned German natural product chemist Ferdinand Bohlmann and his colleague Christa Zdero. Their seminal work, published in the journal Phytochemistry, detailed the phytochemical analysis of various species from the Asteraceae family. The discovery was part of a broader investigation into the chemical constituents of plants from the genera Encelia and Helianthella.

The 1970s represented a period of significant advancement in the field of natural product chemistry, driven by the development of more sophisticated analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These tools allowed for the precise structural elucidation of complex organic molecules from natural sources. Bohlmann's group was at the forefront of this research, contributing extensively to the understanding of the chemical diversity of the Asteraceae family. Their work on chromenes, including this compound, laid the foundation for future investigations into the biological activities of this class of compounds.

This compound has since been isolated from several other plant species, most notably Ageratina altissima, commonly known as white snakeroot. This plant has a well-documented history of toxicity in livestock and humans, attributed to the presence of tremetol, a mixture of toxic compounds. The identification of this compound within this plant has spurred further research into its own biological effects.

Physicochemical Properties and Structural Elucidation

This compound is a chromene, a heterocyclic compound featuring a benzopyran ring system. Its chemical structure was elucidated using a combination of spectroscopic techniques, primarily ¹H NMR, ¹³C NMR, and mass spectrometry.

Structural Data

The structural confirmation of this compound relies heavily on the interpretation of its NMR spectra. The following table summarizes the reported ¹H NMR spectroscopic data.

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-3 | 6.25 | d | 9.8 |

| H-4 | 5.58 | d | 9.8 |

| H-5 | 7.15 | d | 8.5 |

| H-6 | 6.78 | dd | 8.5, 2.5 |

| H-8 | 6.75 | d | 2.5 |

| OCH₃ | 3.85 | s | - |

| CH₃ (isopropyl) | 1.45 | s | - |

| CH (isopropyl) | 3.20 | sept | 6.9 |

| CH₃ (isopropyl) | 1.35 | d | 6.9 |

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Experimental Protocols

Isolation and Purification

The following is a generalized protocol for the isolation of this compound from plant material, based on common phytochemical extraction techniques.

Workflow for this compound Isolation

Methodological & Application

Application Notes and Protocols for the Synthesis of Demethoxyencecalinol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of Demethoxyencecalinol, a chromene derivative of interest for research purposes. The outlined procedure is based on established synthetic methodologies for related compounds and is intended to be a foundational guide for researchers.

Introduction

This compound belongs to the chromene class of heterocyclic compounds, which are known to exhibit a wide range of biological activities. The synthesis of this compound is of interest for further investigation of its potential pharmacological properties. The protocol described herein utilizes a key intramolecular Wittig reaction to construct the chromene core.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned to proceed through a multi-step sequence starting from commercially available precursors. The key bond-forming step to create the chromene ring is a well-established intramolecular Wittig reaction.

Application Note: Quantitative Analysis of Demethoxyencecalinol by HPLC-UV

Audience: Researchers, scientists, and drug development professionals.

Introduction

Demethoxyencecalinol is a naturally occurring chromene found in various plant species, such as Helianthus annuus.[1] It has garnered interest for its potential biological activities, including antifungal properties.[1] To support research and development, a reliable and accurate analytical method for the quantification of this compound is essential for purity assessment, pharmacokinetic studies, and quality control.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of small organic molecules like this compound.[1]

This application note details a representative HPLC-UV method for the quantitative analysis of this compound. As a specific, validated protocol is not widely published, the following method is based on established analytical practices for similar natural product compounds.[1]

Experimental Protocols

1. Materials and Reagents

-

This compound reference standard (>98% purity)

-

HPLC-grade acetonitrile (B52724)

-

HPLC-grade methanol (B129727)

-

HPLC-grade water

-

Formic acid (analytical grade)

-

0.45 µm syringe filters

2. Instrumentation

-

A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis.[1]

3. Chromatographic Conditions

A summary of the HPLC-UV instrument conditions is provided in the table below. A C18 column is recommended as a versatile stationary phase for non-polar to moderately polar compounds like this compound.[1]

| Parameter | Condition |

| HPLC System | Standard Binary or Quaternary System |

| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 70% A / 30% B, hold for 10 min |

| Flow Rate | 1.0 mL/min[1] |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detection | 254 nm |

| Run Time | 10 minutes |

4. Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[1] These will be used to construct the calibration curve.

5. Sample Preparation

The sample preparation method will vary depending on the matrix.

-

For Plant Material:

-

Homogenize dried plant material into a fine powder.

-

Perform a solvent extraction using methanol or ethyl acetate (B1210297) with sonication.[1]

-

Filter the extract through a 0.45 µm syringe filter before injecting into the HPLC system.[1]

-

-

For Biological Fluids (e.g., Plasma):

-

A protein precipitation step is typically required.[1]

-

Add three parts of cold acetonitrile to one part of the plasma sample.[1]

-

Vortex the mixture and centrifuge at high speed (e.g., 10,000 rpm for 10 minutes).[1]

-

Collect the supernatant and filter it through a 0.45 µm syringe filter before analysis.[1]

-

Data Presentation

The following table summarizes the expected quantitative data for the HPLC-UV analysis of this compound using the described method.

| Parameter | Result |

| Retention Time | ~ 6.5 min |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

Method Validation

For routine use, the method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

-

Specificity: The ability to accurately measure the analyte in the presence of other components. The peak for this compound should be well-resolved from other peaks.[1]

-

Linearity: Assessed by analyzing a series of standards at different concentrations.

-

Accuracy: Determined by recovery studies in a spiked matrix.

-

Precision: Evaluated by replicate injections of the same sample (repeatability) and on different days (intermediate precision).

Visualization

The following diagram illustrates the general workflow for the HPLC-UV analysis of this compound.

Caption: Workflow for this compound analysis by HPLC-UV.

References

Application Note & Protocol: Quantitative Analysis of Demethoxyencecalinol in Biological Matrices using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Demethoxyencecalinol is a phenolic compound with the chemical formula C13H16O2 and a molecular weight of 204.26 g/mol [1][2]. As a compound of interest in various research fields, a robust and sensitive analytical method for its quantification in biological matrices is crucial for pharmacokinetic, metabolism, and toxicology studies. This document provides a detailed protocol for the detection and quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique widely recognized for its high sensitivity and specificity in bioanalysis.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental for method development.

| Property | Value | Reference |

| CAS Number | 71822-00-9 | [1] |

| Molecular Formula | C13H16O2 | [2] |

| Molecular Weight | 204.26 g/mol | [1][2] |

| Chemical Name | 1-(2,2-dimethylchromen-6-yl)ethanol | [1][2] |

| SMILES | CC(C1=CC2=C(C=C1)OC(C=C2)(C)C)O | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

Experimental Protocol: LC-MS/MS Method

This protocol is designed to provide a starting point for the quantitative analysis of this compound in a biological matrix such as plasma or serum. Optimization may be required based on the specific matrix and instrumentation used.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules from biological matrices.

-

To 100 µL of plasma/serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a structurally similar and stable isotope-labeled compound).

-

Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to 5% B and re-equilibrate for 3 minutes. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS/MS) Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The following mass transitions are proposed based on the structure of this compound.

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) | m/z 205.1 [M+H]+ |

| Product Ions (Q3) | To be determined by direct infusion and fragmentation of a pure standard. Predicted fragments could arise from the loss of water (m/z 187.1) or the ethanol (B145695) group (m/z 159.1). |

| Collision Energy (CE) | To be optimized for each transition |

| Declustering Potential (DP) | To be optimized |

| Ion Source Temperature | 500°C |

Method Validation Summary (Hypothetical Data)

The following table summarizes the expected performance characteristics of the validated LC-MS/MS method.

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% bias) | Within ±15% |

| Recovery | > 85% |

| Matrix Effect | Minimal and compensated by internal standard |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of this compound in biological samples.

Caption: Experimental workflow for this compound quantification.

General Pharmacokinetic Study Workflow

This diagram outlines the typical stages of a pharmacokinetic study where this analytical method would be applied.

Caption: General workflow of a pharmacokinetic study.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological matrices. The protocol, including sample preparation, chromatography, and mass spectrometry conditions, serves as a solid foundation for researchers in drug development and related fields. The provided workflows offer a clear visual guide for both the analytical procedure and its application in pharmacokinetic studies. Further optimization and validation will be necessary to adapt this method to specific laboratory conditions and regulatory requirements.

References

Application Note: Structural Elucidation of Demethoxyencecalinol Using NMR Spectroscopy

Introduction

Demethoxyencecalinol is a naturally occurring chromene derivative that has been isolated from various plant species, including Helianthella uniflora, Ageratina altissima, and Encelia farinosa.[1] The structural elucidation of such natural products is a critical step in drug discovery and development, providing the foundational chemical information required for understanding its biological activity, mechanism of action, and potential for therapeutic applications.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of novel compounds.[1][2][3] This application note details the use of one- and two-dimensional NMR techniques for the structural elucidation of this compound.

The complete assignment of the proton (¹H) and carbon-13 (¹³C) NMR spectra is paramount for structural confirmation.[1] Through a combination of 1D NMR (¹H and ¹³C) and 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), the precise connectivity and spatial arrangement of atoms within the molecule can be determined.[4][5][6][7]

Data Presentation

The following tables summarize the quantitative NMR data for this compound acquired in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃, 500 MHz)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| H-3 | 5.50 | d | 9.9 | 1H |

| H-4 | 6.27 | d | 9.9 | 1H |

| H-5 | 7.18 | d | 8.4 | 1H |

| H-7 | 7.10 | dd | 8.4, 2.1 | 1H |

| H-8 | 7.51 | d | 2.1 | 1H |

| 2-CH₃ (a) | 1.45 | s | 3H | |

| 2-CH₃ (b) | 1.45 | s | 3H | |

| 6-COCH₃ | 2.52 | s | 3H | |

| Data sourced from Benchchem Application Note.[1] |

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃, 125 MHz)

| Position | Chemical Shift (δ) ppm |

| C-2 | 77.8 |

| C-3 | 129.9 |

| C-4 | 122.1 |

| C-4a | 121.5 |

| C-5 | 127.4 |

| C-6 | 130.5 |

| C-7 | 128.8 |

| C-8 | 132.2 |

| C-8a | 154.2 |

| 2-CH₃ (a) | 28.2 |

| 2-CH₃ (b) | 28.2 |

| 6-COCH₃ | 26.5 |

| 6-CO CH₃ | 197.8 |

| Data sourced from Benchchem Application Note.[1] |

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

-

Objective: To determine the number of different types of protons, their chemical environment, and their neighboring protons.

-

Protocol:

-

Acquire a one-dimensional proton NMR spectrum on a 500 MHz spectrometer.

-

Typical parameters: spectral width of 12 ppm, acquisition time of 2 seconds, relaxation delay of 2 seconds, and 16 scans.

-

Process the data with an exponential window function (line broadening of 0.3 Hz) prior to Fourier transformation.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate all signals and determine the multiplicity and coupling constants of each resonance.[1]

-

3. ¹³C NMR Spectroscopy:

-

Objective: To determine the number of different types of carbon atoms in the molecule.

-

Protocol:

-

Acquire a one-dimensional carbon-13 NMR spectrum on the same spectrometer.

-

Typical parameters: spectral width of 220 ppm, acquisition time of 1 second, relaxation delay of 2 seconds, and 1024 scans.[1]

-

Process the data with an exponential window function (line broadening of 1.0 Hz).

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

4. 2D COSY (Correlation Spectroscopy):

-

Objective: To identify protons that are coupled to each other, typically through two or three bonds.[4][7]

-

Protocol:

-

Acquire a 2D ¹H-¹H COSY spectrum.

-

Typical parameters: spectral width of 12 ppm in both dimensions, 2048 data points in F2, 256 increments in F1, and 8 scans per increment.[1]

-

Process the data using a sine-bell window function in both dimensions.

-

Analyze the cross-peaks to establish correlations between coupled protons (e.g., H-3 and H-4; H-5, H-7, and H-8).[1]

-

5. 2D HSQC (Heteronuclear Single Quantum Coherence):

-

Objective: To identify one-bond proton-carbon correlations.[7][8]

-

Protocol:

-

Acquire a 2D ¹H-¹³C HSQC spectrum.

-

Typical parameters: spectral width of 12 ppm in F2 (¹H) and 160 ppm in F1 (¹³C), 1024 data points in F2, 256 increments in F1, and 16 scans per increment.[1]

-

Process the data using a sine-bell window function in both dimensions.

-

Correlate each proton signal to its directly attached carbon atom.

-

6. 2D HMBC (Heteronuclear Multiple Bond Correlation):

-

Objective: To identify longer-range (typically 2-3 bond) correlations between protons and carbons.[7][8]

-

Protocol:

-

Acquire a 2D ¹H-¹³C HMBC spectrum.

-

Typical parameters: spectral width of 12 ppm in F2 (¹H) and 220 ppm in F1 (¹³C), 2048 data points in F2, 256 increments in F1, and 32 scans per increment.

-

The experiment is optimized for a long-range coupling constant of 8 Hz.

-

Process the data using a sine-bell window function in both dimensions.

-

Use the cross-peaks to connect molecular fragments and establish the complete carbon skeleton.

-

Visualizations

Caption: Workflow for the structural elucidation of this compound.

Caption: Key COSY and HMBC correlations for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. omicsonline.org [omicsonline.org]

- 4. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]

- 6. m.youtube.com [m.youtube.com]

- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

In Vitro Assays for Testing Demethoxyencecalinol Bioactivity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxyencecalinol, a naturally occurring chromene derivative, belongs to a class of compounds that have demonstrated a wide array of biological activities. Preliminary studies and research on structurally similar compounds suggest that this compound may possess significant anti-inflammatory, anticancer, antioxidant, antimicrobial, and neuroprotective properties. This document provides detailed application notes and experimental protocols for the in vitro evaluation of these potential bioactivities. The following sections are designed to guide researchers in setting up robust and reproducible assays to investigate the therapeutic potential of this compound.

Anti-inflammatory Activity

One of the key potential bioactivities of this compound is its anti-inflammatory effect. Evidence suggests that it may modulate key inflammatory pathways, such as the NF-κB signaling cascade. In vitro assays are crucial for elucidating the mechanisms underlying this activity and quantifying its potency.

Data Presentation: Anti-inflammatory Activity

Quantitative data from in vitro anti-inflammatory assays for this compound and standard reference drugs are summarized below.

| Assay | Test Substance | Concentration/IC₅₀ Value | Reference Standard | IC₅₀ Value of Standard |

| NF-κB Inhibition Assay (LPS-induced) | This compound (DMC) | 12.1 ± 7.2 µM[1] | Curcumin | 18.2 ± 3.9 µM[1] |

| Protein Denaturation Inhibition | This compound | Data not available | Diclofenac Sodium | ~100-200 µg/mL |

| COX-2 Inhibition Assay | This compound | Data not available | Celecoxib | ~0.08 µM |

| 5-LOX Inhibition Assay | This compound | Data not available | Zileuton | ~0.05 µM |

Experimental Protocols

Principle: This assay measures the inhibition of the NF-κB signaling pathway. In this specific protocol, RAW 264.7 macrophage cells stably transfected with an NF-κB luciferase reporter gene are stimulated with lipopolysaccharide (LPS) to activate NF-κB. The resulting luciferase activity is quantified, and the inhibitory effect of this compound is determined by the reduction in luciferase signal.

Materials:

-

RAW 264.7 cells with NF-κB luciferase reporter

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS)

-

This compound

-

Luciferase Assay System

-

96-well white, clear-bottom cell culture plates

-

Luminometer

Procedure:

-

Seed the RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

-

Treat the cells with various concentrations of this compound (e.g., 1-50 µM) for 1 hour.

-

Induce NF-κB activation by adding LPS (1 µg/mL) to the wells and incubate for 6 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Calculate the percentage of NF-κB inhibition relative to the LPS-treated control.

Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of this compound to inhibit heat-induced protein denaturation.

Materials:

-

Bovine Serum Albumin (BSA) or Egg Albumin

-

Phosphate Buffered Saline (PBS, pH 6.4)

-

This compound

-

Reference anti-inflammatory drug (e.g., Diclofenac Sodium)

-

Spectrophotometer

Procedure:

-

Prepare a 1% aqueous solution of BSA or a 5% aqueous solution of egg albumin.

-

Prepare various concentrations of this compound and the reference drug in PBS.

-

The reaction mixture consists of 0.5 mL of the protein solution and 0.5 mL of the test solution.

-

Incubate the mixture at 37°C for 20 minutes.

-

Induce denaturation by heating at 70°C for 5 minutes.

-

After cooling, measure the turbidity of the solution at 660 nm.

-

Calculate the percentage inhibition of protein denaturation.

Signaling Pathway Diagram

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.

Anticancer Activity

This compound and related chromene compounds have shown promise as anticancer agents. Their proposed mechanism involves the induction of apoptosis (programmed cell death) in cancer cells.

Data Presentation: Anticancer Activity

The following table summarizes the cytotoxic activity of this compound against a human head and neck squamous cell carcinoma cell line.

| Assay | Cell Line | Test Substance | IC₅₀ Value | Reference Standard | IC₅₀ Value of Standard |

| MTT Assay | FaDu | This compound | ~20-30 µM (estimated) | Cisplatin | Data not available |

| Apoptosis (Annexin V) | FaDu | This compound | Dose-dependent increase | Doxorubicin | Data not available |

Experimental Protocols

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase. The resulting purple formazan (B1609692) is solubilized, and its concentration is determined by optical density, which is directly proportional to the number of viable cells.

Materials:

-

Cancer cell line (e.g., FaDu, MCF-7, A549)

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells.

Materials:

-

Cancer cell line

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in the binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

Analyze the cells by flow cytometry to quantify the different cell populations.

Signaling Pathway Diagram

Caption: Apoptotic pathways potentially modulated by this compound.

Antioxidant Activity

The antioxidant potential of this compound can be evaluated by its ability to scavenge free radicals.

Data Presentation: Antioxidant Activity

Due to the lack of specific data for this compound, the following table presents a representative range of IC₅₀ values for various chromene derivatives in the DPPH assay for comparative purposes.

| Assay | Test Substance | IC₅₀ Value Range (µg/mL) | Reference Standard | IC₅₀ Value of Standard |

| DPPH Assay | Various Chromene Derivatives (for comparison) | 20 - 850[2] | Ascorbic Acid | ~5-10 |

Experimental Protocol

Principle: This assay is based on the reduction of the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) by an antioxidant. The discoloration of the purple DPPH solution to a yellow color is measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

This compound

-

Ascorbic acid (positive control)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare serial dilutions of this compound and ascorbic acid in methanol.

-

Add 100 µL of each sample dilution to a 96-well plate.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Antimicrobial Activity

Chromene derivatives have been reported to exhibit activity against a range of microbial pathogens.

Data Presentation: Antimicrobial Activity

| Assay | Microorganism | Test Substance | MIC Value Range (µg/mL) | Reference Standard | MIC Value of Standard |

| Broth Microdilution | Staphylococcus aureus | Various Chromene Derivatives (for comparison) | 0.007 - 500[2][3] | Gentamicin | ~0.25-2 |

| Broth Microdilution | Escherichia coli | Various Chromene Derivatives (for comparison) | 31.25 - 500[2] | Ciprofloxacin | ~0.004-0.125 |

| Broth Microdilution | Candida albicans | Various Chromene Derivatives (for comparison) | 31.25 - 500[2] | Fluconazole | ~0.25-2 |

Experimental Protocol

Principle: This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound

-

Standard antibiotic/antifungal

-

96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a standardized inoculum of the microorganism.

-

Perform serial two-fold dilutions of this compound and the reference drug in the broth medium in a 96-well plate.

-

Add the microbial inoculum to each well.

-

Incubate the plate at the appropriate temperature and duration for the specific microorganism.

-

Determine the MIC by visually inspecting for turbidity or by measuring the absorbance at 600 nm. The MIC is the lowest concentration with no visible growth.

Neuroprotective Activity

The potential neuroprotective effects of this compound can be assessed in vitro by its ability to protect neuronal cells from various insults.

Data Presentation: Neuroprotective Activity

Quantitative data for the neuroprotective effects of this compound are limited. The table below provides a framework for presenting such data once obtained.

| Assay | Cell Line | Insult | Test Substance | EC₅₀ Value | Reference Standard | EC₅₀ Value of Standard |

| H₂O₂-induced Neurotoxicity Assay | SH-SY5Y | Hydrogen Peroxide | This compound | Data not available | N-acetylcysteine | Data not available |

| Acetylcholinesterase Inhibition Assay | N/A | N/A | This compound | Data not available | Galantamine | ~1-5 µM |

Experimental Protocols

Principle: This assay evaluates the ability of this compound to protect neuronal cells (e.g., SH-SY5Y neuroblastoma cells) from oxidative stress-induced cell death caused by hydrogen peroxide.

Materials:

-

SH-SY5Y cells

-

Cell culture medium

-

Hydrogen Peroxide (H₂O₂)

-

This compound

-

MTT solution

-

Solubilization solution

-

96-well plates

-

Microplate reader

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate and allow them to differentiate if necessary.

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours).

-

Induce neurotoxicity by exposing the cells to an optimized concentration of H₂O₂ for 24 hours.

-

Assess cell viability using the MTT assay as described in section 2.1.

-

Calculate the percentage of neuroprotection and determine the EC₅₀ value.

Principle: This colorimetric assay, based on the Ellman method, measures the activity of acetylcholinesterase. The enzyme hydrolyzes acetylthiocholine (B1193921) to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product. The inhibition of AChE by this compound results in a decreased rate of color formation.

Materials:

-

Acetylcholinesterase (from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI)

-

DTNB

-

Tris-HCl buffer (pH 8.0)

-

This compound

-

Galantamine (positive control)

-

96-well plate

-

Microplate reader

Procedure:

-

In a 96-well plate, add the Tris-HCl buffer, DTNB solution, and the test compound (this compound or galantamine) at various concentrations.

-

Add the AChE solution to each well and incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding the ATCI solution.

-

Measure the absorbance at 412 nm at regular intervals for 5 minutes.

-

Calculate the rate of reaction and the percentage of AChE inhibition to determine the IC₅₀ value.

Experimental Workflow Diagram

Caption: A typical experimental workflow for assessing the neuroprotective effect of this compound against H₂O₂-induced toxicity.

References

- 1. mdpi.com [mdpi.com]

- 2. Design of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Cell-based Assays for Demethoxyencecalinol Cytotoxicity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxyencecalinol, a natural chromene derivative, has emerged as a compound of interest in oncological research due to its potential cytotoxic effects. Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. Understanding the cytotoxic mechanism of this compound is crucial for its development as a potential therapeutic agent. This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound using common cell-based assays. These assays are designed to quantify cell viability, membrane integrity, and apoptotic pathways, offering a comprehensive approach to characterizing the compound's cellular effects.

Data Presentation

The following tables summarize hypothetical quantitative data obtained from various cytotoxicity assays performed on a human cervical cancer cell line (HeLa) treated with this compound for 48 hours.

Table 1: Cell Viability as Determined by MTT Assay

| This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |

| 0 (Vehicle Control) | 100 ± 4.5 | \multirow{6}{*}{12.5} |

| 1 | 92 ± 5.1 | |

| 5 | 68 ± 3.9 | |

| 10 | 55 ± 4.2 | |

| 25 | 31 ± 3.5 | |

| 50 | 15 ± 2.8 |

Table 2: Cytotoxicity as Determined by LDH Release Assay

| This compound Concentration (µM) | % Cytotoxicity (Mean ± SD) |

| 0 (Vehicle Control) | 5 ± 1.2 |

| 1 | 8 ± 1.5 |

| 5 | 25 ± 2.8 |

| 10 | 42 ± 3.1 |

| 25 | 65 ± 4.0 |

| 50 | 88 ± 3.7 |

Table 3: Apoptosis Analysis by Annexin V-FITC & Propidium Iodide (PI) Staining

| This compound Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |

| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |

| 10 | 60.1 ± 3.5 | 25.8 ± 2.9 | 14.1 ± 2.2 |

| 25 | 35.4 ± 3.1 | 48.2 ± 3.8 | 16.4 ± 2.5 |

Table 4: Caspase-3/7 Activity Assay

| This compound Concentration (µM) | Fold Increase in Caspase-3/7 Activity (Mean ± SD) |

| 0 (Vehicle Control) | 1.0 ± 0.1 |

| 10 | 3.2 ± 0.4 |

| 25 | 5.8 ± 0.6 |

Experimental Protocols

Cell Viability Assessment using MTT Assay

This assay measures the metabolic activity of cells as an indicator of their viability.[1][2][3] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[3][4]

Materials:

-